Ipatasertib (GDC-0068) is an orally bioavailable, ATP-competitive pan-Akt inhibitor (Akt1, Akt2, Akt3) utilized as a reference standard in oncology and signal transduction research. It exhibits an aqueous solubility of >10 mg/mL across pH 1.1–7.0 and a predictable pharmacokinetic profile, supporting its use in in vivo xenograft models. With single-digit nanomolar IC50 values across all three Akt isoforms and >600-fold selectivity over closely related AGC kinases like PKA, Ipatasertib provides researchers and formulation scientists with a highly processable, mechanism-specific tool for interrogating the PI3K/Akt/mTOR pathway, particularly in PTEN-null or PIK3CA-mutant backgrounds [1].
Substituting Ipatasertib with other Akt inhibitors alters experimental outcomes due to divergent mechanisms of action and isoform selectivities. Replacing it with MK-2206—an allosteric inhibitor—shifts the binding from the ATP pocket to the pleckstrin homology (PH) domain, reducing potency against the Akt3 isoform (IC50 65 nM for MK-2206 vs. 8 nM for Ipatasertib) and altering compensatory feedback loops in cellular assays[REFS-1, REFS-2]. Furthermore, while Capivasertib is also ATP-competitive, Ipatasertib's distinct structural scaffold provides >600-fold selectivity over PKA, minimizing off-target kinase interference. Its aqueous solubility (>10 mg/mL) also eliminates the need for complex solvent vehicles required by more lipophilic substitutes during in vivo dosing .
In cell-free kinase assays, Ipatasertib demonstrates uniform inhibition across all Akt isoforms, whereas the allosteric benchmark MK-2206 exhibits reduced potency against Akt3. Ipatasertib achieves an IC50 of 8 nM against Akt3, compared to 65 nM for MK-2206 [REFS-1, REFS-2].
| Evidence Dimension | Akt3 Inhibition Potency (IC50) |
| Target Compound Data | Ipatasertib (8 nM) |
| Comparator Or Baseline | MK-2206 (65 nM) |
| Quantified Difference | 8.1-fold higher potency for Ipatasertib |
| Conditions | Cell-free biochemical kinase assay |
Ensures sufficient target engagement when modeling Akt3-driven malignancies, where older allosteric inhibitors lack necessary potency.
A common limitation of ATP-competitive kinase inhibitors is cross-reactivity with structurally similar AGC kinases. Ipatasertib demonstrates >600-fold selectivity for Akt1 over Protein Kinase A (PKA) in a 230-kinase screening panel, a margin significantly wider than earlier generation pan-Akt inhibitors [1].
| Evidence Dimension | Selectivity margin (Akt1 vs. PKA) |
| Target Compound Data | Ipatasertib (>600-fold selectivity) |
| Comparator Or Baseline | Generic ATP-competitive pan-Akt inhibitors |
| Quantified Difference | >600-fold selectivity margin |
| Conditions | 230-protein kinase screening panel at 1 µM |
Prevents confounding off-target cytotoxicity in complex cellular assays, ensuring observed phenotypes are Akt-dependent.
Many lipophilic small-molecule kinase inhibitors require surfactants or high DMSO concentrations for in vivo administration. Ipatasertib maintains an aqueous solubility of >10 mg/mL across a broad physiological pH range (1.1–7.0)[1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Ipatasertib (>10 mg/mL) |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors (<1 mg/mL) |
| Quantified Difference | >10-fold higher aqueous solubility |
| Conditions | Aqueous buffers, pH 1.1 to 7.0 |
Enables aqueous formulation for oral gavage in murine models, eliminating solvent-induced artifacts.
In PC3 prostate tumor xenograft models, oral administration of Ipatasertib at 100 mg/kg results in a >95% reduction in the p-PRAS40/tPRAS40 ratio within 3 hours, with >87% inhibition maintained for up to 8 hours post-dose [1].
| Evidence Dimension | In vivo p-PRAS40 suppression |
| Target Compound Data | Ipatasertib (>95% reduction at 3h; >87% at 8h) |
| Comparator Or Baseline | Vehicle control (0% reduction) |
| Quantified Difference | >95% target suppression |
| Conditions | PC3 prostate tumor xenograft model in mice (100 mg/kg PO) |
Provides a quantifiable positive control for in vivo pharmacodynamic assays targeting the PI3K/Akt pathway.
With its >600-fold selectivity over PKA and uniform single-digit nanomolar potency across Akt1/2/3, Ipatasertib serves as a reliable reference compound for biochemical assays comparing novel ATP-competitive inhibitors against allosteric modulators like MK-2206 .
The aqueous solubility (>10 mg/mL) and predictable oral pharmacokinetics make Ipatasertib highly suitable for formulating oral gavage treatments in murine xenograft models of PTEN-null or PIK3CA-mutant prostate and breast cancers, avoiding solvent-induced toxicity [1].
Ipatasertib is utilized in combination screening assays, such as dual targeting of the androgen receptor (AR) and PI3K/AKT/mTOR pathways. Its defined off-target profile ensures that apoptotic effects observed when combined with AR inhibitors (e.g., darolutamide) are directly linked to Akt pathway blockade [2].